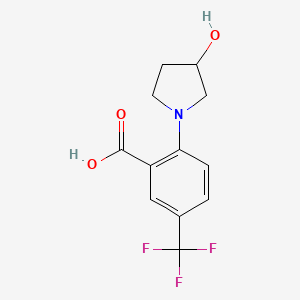
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a benzoic acid moiety substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the benzoic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Hydroxypyrrolidin-1-YL)-4-(trifluoromethyl)benzoic acid
- 2-(3-Hydroxypyrrolidin-1-YL)-5-(difluoromethyl)benzoic acid
- 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the pyrrolidine ring also adds to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H12F3NO3 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19) |
InChI-Schlüssel |
HXTPMLRTFCOZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)




![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)






